

Fissistigine A: A Technical Overview for Drug Discovery Professionals

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Compound of Interest

Compound Name: *Fissistigine A*

Cat. No.: *B11933899*

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Fissistigine A, an aporphine alkaloid with the chemical formula $C_{18}H_{17}NO_4$, has emerged as a compound of significant interest in the field of biomedical research. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to elucidate its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Fissistigine A is characterized by a molecular weight of 311.33 g/mol ^[1] It is an alkaloid that has been isolated from plant species such as *Fissistigma glaucescens*, *Fissistigma oldhamii*, and *Goniothalamus amuyon*.^[2] The unique structural features of this natural product contribute to its diverse biological profile, making it a compelling subject for further investigation.

Property	Value	Source
Molecular Formula	C18H17NO4	User-provided, confirmed by search
Molecular Weight	311.33 g/mol	[1]
CAS Number	70420-58-5	[1]
Class	Aporphine Alkaloid	[2]
Natural Sources	Fissistigma glaucescens, Fissistigma oldhamii, Goniothalamus amuyon	[2]

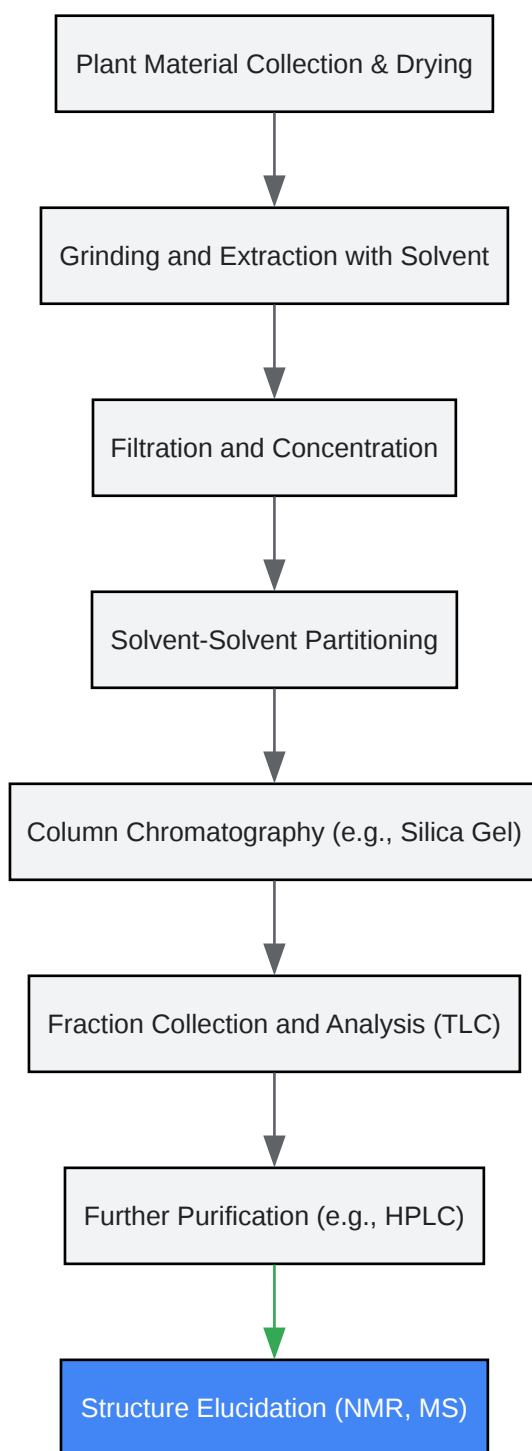
Biological Activity and Signaling Pathways

Initial literature screening did not yield in-depth information on specific, well-characterized signaling pathways for **Fissistigine A**. Further research is required to delineate its precise molecular targets and mechanisms of action. This section will be updated as more data becomes available.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Fissistigine A** are typically found within primary research articles. A generalized workflow for the isolation of such natural products is presented below. Specific assays to determine its biological activity would follow standard pharmacological and cell biology methodologies.

General Workflow for Natural Product Isolation



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Caption: Generalized workflow for the isolation of **Fissistigine A**.

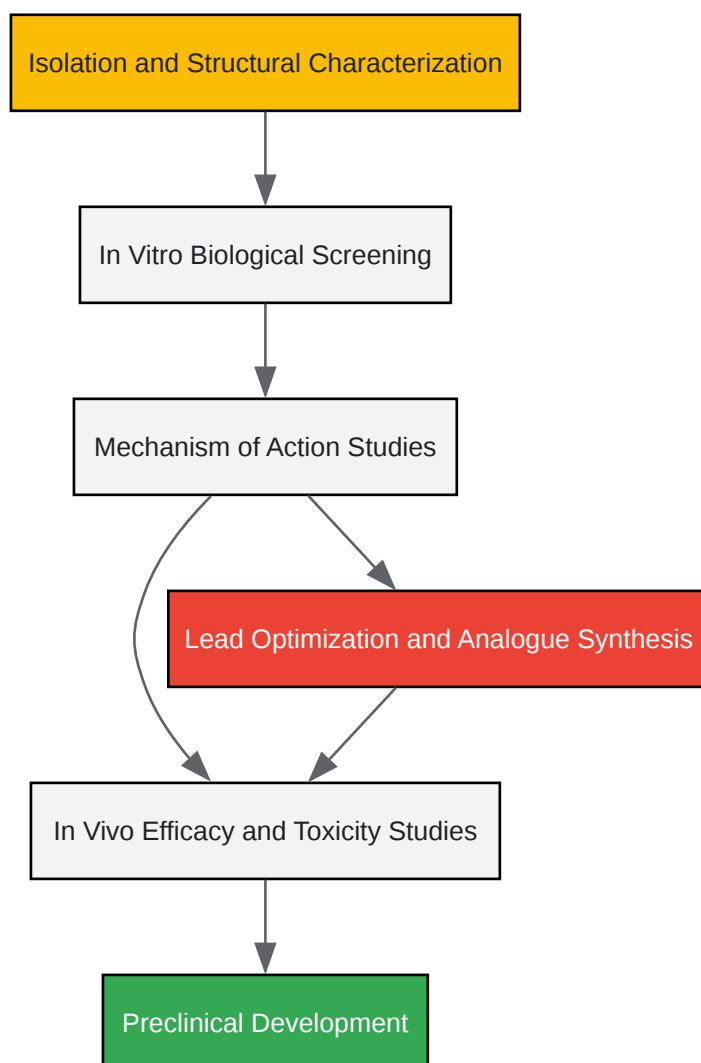
Future Directions

The current body of knowledge on **Fissistigine A** highlights its potential as a lead compound for drug discovery. Future research should focus on:

- Elucidation of specific molecular targets and signaling pathways.
- Comprehensive evaluation of its pharmacological and toxicological profile.
- Synthesis of analogues to establish structure-activity relationships (SAR).

This foundational data will be critical in unlocking the full therapeutic potential of **Fissistigine A** and its derivatives.

Logical Relationship of Research Progression



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Caption: Logical progression of **Fissistigine A** research.

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References

- 1. Fissistigine A|CAS 70420-58-5|DC Chemicals [dcchemicals.com]
- 2. Fissistigine A Datasheet DC Chemicals [dcchemicals.com]
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